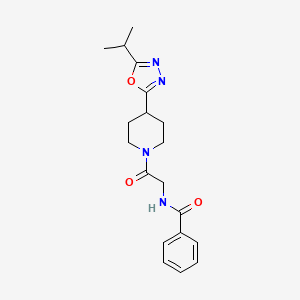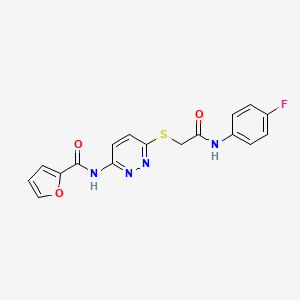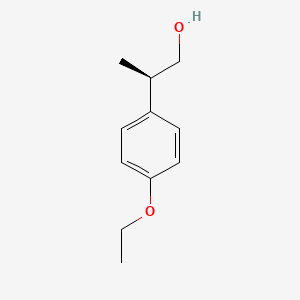![molecular formula C20H14N4O3S2 B2511872 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1211637-06-7](/img/structure/B2511872.png)
4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H14N4O3S2 and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of enzymes or receptors, or they can bind to proteins, altering their function .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets of action . For example, they can affect pathways related to inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .
Properties
IUPAC Name |
4-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S2/c25-14-10-16(27-15-5-2-1-4-13(14)15)19(26)21-8-7-12-11-29-20-22-18(23-24(12)20)17-6-3-9-28-17/h1-6,9-11H,7-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYASZOLFGCMRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)
![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)
![1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)
![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)
![6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2511803.png)



![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![4-(CYCLOHEX-3-EN-1-YL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B2511809.png)

